Margaroylglycine

Description

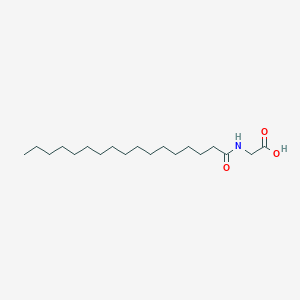

Structure

2D Structure

Properties

Molecular Formula |

C19H37NO3 |

|---|---|

Molecular Weight |

327.5 g/mol |

IUPAC Name |

2-(heptadecanoylamino)acetic acid |

InChI |

InChI=1S/C19H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20-17-19(22)23/h2-17H2,1H3,(H,20,21)(H,22,23) |

InChI Key |

AEKJBHKVBQSNGN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)NCC(=O)O |

physical_description |

Solid |

Origin of Product |

United States |

Biological Occurrence and Research Detection Matrices

Occurrence in Environmental and Microbial Contexts

Detection in Rhizosphere Soil Metabolomes

Margaroylglycine has been identified as a metabolite within rhizosphere soil metabolomes, with its abundance observed to increase under specific environmental conditions. mdpi.com For instance, in studies involving hybrid Pennisetum, the inoculation of the soil with Brevibacillus sp. SR-9 led to an increased abundance of this compound in the rhizosphere, particularly when the plants were subjected to cadmium (Cd)-induced stress. mdpi.com

The rhizosphere, defined as the interface where plants, microbes, and soil interact, is a critical area for metabolic studies. mdpi.com Metabolomics, including techniques such as Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS), is a key methodology employed to identify and characterize alterations in soil metabolites in response to various factors, including fertilization and microbial interactions. mdpi.comnih.gov

Identification in Streptomyces Species Extracts

Streptomyces species are a prominent genus within actinomycetes, widely recognized for their prolific production of secondary metabolites, including a vast array of antibiotics and other bioactive compounds. nih.govscielo.br These compounds encompass antifungal, antitumor, and antihelminthic agents, among others. nih.gov Streptomyces strains are commonly isolated from diverse environments, including marine sediments and various soil types. nih.govscielo.brresearchgate.net

The identification of Streptomyces species and the characterization of their bioactive compounds involve a combination of morphological, biochemical, and molecular techniques, such as 16S rRNA gene sequencing. nih.govscielo.brdergipark.org.tr Once isolated and cultured, the bioactive compounds from Streptomyces are typically extracted from culture filtrates using organic solvents like ethyl acetate (B1210297) or n-butanol. nih.govscielo.bruhamka.ac.id Gas Chromatography-Mass Spectrometry (GC-MS) is a reliable analytical method frequently employed to identify the volatile and non-volatile bioactive components present in these crude extracts. scielo.bruhamka.ac.id While Streptomyces are known for their diverse metabolic profiles and production of various acyl-amino acids, specific research detailing the identification of this compound within Streptomyces species extracts through these methods is a subject of ongoing investigation in metabolomics.

Biosynthesis and Metabolic Pathways

Enzymatic Formation of Margaroylglycine

The synthesis of this compound involves the conjugation of a fatty acid with the amino acid glycine (B1666218). This process is a key step in the metabolism of fatty acids and serves as a detoxification pathway for the removal of excess or unusual acyl-CoA esters.

The enzymatic conjugation of an acyl-CoA to glycine is catalyzed by Glycine N-acyltransferase (GLYAT). uniroma1.it While GLYAT is well-known for its role in detoxifying xenobiotic carboxylic acids by forming hippurate from benzoyl-CoA and glycine, its activity extends to endogenous fatty acids. nih.gov Specifically, certain isoforms of GLYAT are capable of utilizing long-chain acyl-CoAs as substrates.

Research has identified several Glycine N-acyltransferase-like proteins (GLYATL) that exhibit substrate specificity for medium to long-chain acyl-CoAs. For instance, GLYATL2 can conjugate saturated long-chain acyl-CoAs (C8:0 to C18:0) with glycine. drugbank.com GLYATL3 is also known to catalyze the conjugation of long-chain fatty acyl-CoA thioesters with glycine to produce long-chain N-(fatty acyl)glycines. uniprot.org This suggests that an enzyme with GLYAT-like activity is responsible for the formation of this compound from its precursor, margaroyl-CoA.

The primary precursors for the synthesis of this compound are margaric acid (a C17:0 fatty acid) and the amino acid glycine. Before conjugation, the fatty acid must be activated to its coenzyme A (CoA) thioester, margaroyl-CoA. This activation is carried out by ATP-dependent acid:CoA ligases, which show selectivity for fatty acids of different chain lengths. uniroma1.it The resulting margaroyl-CoA can then serve as the acyl donor for the Glycine N-acyltransferase-catalyzed reaction. The availability of these precursor substrates is a determining factor in the rate of this compound synthesis. rsc.orgnih.govrsc.org

Catabolic Pathways and Hydrolysis Mechanisms

The breakdown of this compound is essential for recycling its constituent parts and preventing its accumulation. This process primarily involves the hydrolysis of the amide bond.

The hydrolysis of N-acylglycines, including this compound, is mediated by amidases. While Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the degradation of many fatty acid amides, it also hydrolyzes N-acylglycines. nih.govtandfonline.com Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), has been shown to have some activity towards other N-acylethanolamines, but FAAH is more effective in hydrolyzing N-fatty acyl glycines. unipr.itacs.orgnih.gov These amidases are present in various tissues, with significant activity found in the liver, kidneys, and intestine, which are central to metabolic processing and detoxification.

Acylglycines, including this compound, are recognized as important metabolites for urinary excretion, especially in the context of inborn errors of metabolism. mayocliniclabs.comquestdiagnostics.com When there is an accumulation of specific acyl-CoA esters due to defects in fatty acid or amino acid metabolism, the formation and subsequent excretion of the corresponding acylglycine serve as a metabolic overflow mechanism. amc.nl The detection of elevated levels of specific acylglycines in urine is a key diagnostic marker for several metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. psu.edunih.govaruplab.com Therefore, the pathway leading to the urinary excretion of this compound is a crucial route for eliminating excess margaroyl-CoA.

Interconnections with Major Metabolic Networks

The metabolism of this compound is intricately linked with several major metabolic networks. Its synthesis and degradation are directly tied to fatty acid metabolism and amino acid metabolism. The formation of this compound can be influenced by the flux through the fatty acid biosynthesis and beta-oxidation pathways, which determine the availability of margaroyl-CoA. nih.gov Furthermore, the glycine conjugation pathway plays a role in maintaining the mitochondrial Coenzyme A (CoASH) pool, which is essential for numerous metabolic processes, including the TCA cycle and energy production. uniroma1.it The study of acylglycine profiles can, therefore, provide insights into the broader metabolic state of an organism. researchgate.netuni-saarland.de

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Function | Substrates | Products | Cellular Location |

| Glycine N-acyltransferase (GLYAT) / GLYATL | Synthesis | Margaroyl-CoA, Glycine | This compound, CoA | Mitochondria |

| Fatty Acid Amide Hydrolase (FAAH) | Hydrolysis | This compound, H₂O | Margaric Acid, Glycine | Endoplasmic Reticulum, Nucleus |

Table 2: Precursors and Products of this compound Metabolism

| Molecule | Role | Metabolic Pathway |

| Margaric Acid | Precursor | Fatty Acid Metabolism |

| Glycine | Precursor | Amino Acid Metabolism |

| Margaroyl-CoA | Intermediate | Fatty Acid Activation |

| This compound | Product/Metabolite | Acylglycine Synthesis/Catabolism |

Association with Fatty Acid Biosynthesis Pathways

This compound is directly linked to fatty acid metabolism, specifically involving the odd-chain saturated fatty acid, margaric acid (C17:0). nih.govnih.gov Fatty acid biosynthesis is the process of creating fatty acids from acetyl-CoA and NADPH. wikipedia.org This process typically occurs in the cytosol and results in the formation of straight-chain fatty acids. wikipedia.org The synthesis of odd-chain fatty acids like margaric acid can occur through several routes, including de novo synthesis from propionyl-CoA, which can be derived from the degradation of some amino acids or produced by gut microbiota. healthmatters.ionih.gov

Recent studies have highlighted the connection between serum metabolites and fatty acid biosynthesis pathways. nih.gov For instance, in the context of certain health conditions, specific serum biomarkers have been associated with the fatty acid biosynthesis pathway. nih.gov The formation of this compound involves the conjugation of margaric acid (as margaroyl-CoA) with glycine. This reaction is part of a broader metabolic function of acylglycine production, which serves as a detoxification mechanism when certain acyl-CoAs accumulate. researchgate.netfrontiersin.org

Table 1: Key Enzymes and Molecules in Fatty Acid Biosynthesis and this compound Formation

| Molecule/Enzyme | Role |

| Acetyl-CoA | A primary building block for fatty acid synthesis. wikipedia.org |

| Propionyl-CoA | A precursor for the synthesis of odd-chain fatty acids like margaric acid (C17:0). healthmatters.io |

| Fatty Acid Synthase (FAS) | A multi-enzyme protein that catalyzes fatty acid synthesis. metwarebio.commdpi.com |

| Glycine N-acyltransferase | The enzyme that catalyzes the conjugation of acyl-CoAs with glycine to form acylglycines. researchgate.nethmdb.ca |

| Margaric Acid (C17:0) | An odd-chain saturated fatty acid that is a constituent of this compound. nih.gov |

| Margaroyl-CoA | The activated form of margaric acid that conjugates with glycine. |

| This compound | The end product of the conjugation of margaroyl-CoA and glycine. nih.gov |

Interplay with Lipid Metabolism

The synthesis of this compound is a mitochondrial process. researchgate.net Fatty acids are typically broken down for energy in the mitochondria through beta-oxidation. libretexts.org When this process is impaired, or when there is an overabundance of certain fatty acids, the corresponding acyl-CoAs can be conjugated with glycine to form acylglycines, which are then excreted. researchgate.net This helps to regenerate free CoASH, which is essential for numerous metabolic pathways, including the citric acid cycle and the continued oxidation of fatty acids. researchgate.net The interplay is evident as disruptions in lipid metabolism can lead to an increased production of acylglycines. frontiersin.org For example, in certain metabolic disorders, the accumulation of specific acyl-CoAs leads to their increased excretion as acylglycines. mayocliniclabs.com

Connections to Other Acylglycine Metabolisms

This compound is one of many acylglycines found in human metabolism. mayocliniclabs.com The analysis of various acylglycines in urine is a valuable tool for diagnosing inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidurias. mayocliniclabs.commayocliniclabs.comnih.gov The formation of different acylglycines is dependent on the specific acyl-CoA that accumulates. For instance:

Isovalerylglycine is formed from isovaleryl-CoA, which accumulates in isovaleric acidemia. nih.gov

Hexanoylglycine and octanoylglycine are derived from medium-chain fatty acid acyl-CoAs. frontiersin.org

Suberylglycine is a dicarboxylic acid acylglycine. hmdb.ca

The enzymatic machinery responsible for acylglycine formation, primarily glycine N-acyltransferase, has a broad substrate specificity, allowing it to conjugate glycine to a variety of acyl-CoAs. researchgate.net This shared pathway highlights the interconnectedness of different metabolic pathways. An overload in one pathway, leading to the accumulation of a specific acyl-CoA, can result in its detoxification via glycine conjugation, a process that is also available for other accumulating acyl-CoAs from different metabolic routes. researchgate.net

Table 2: Examples of Acylglycines and Their Associated Precursors

| Acylglycine | Precursor Acyl-CoA | Associated Condition/Metabolism |

| This compound | Margaroyl-CoA | Odd-chain fatty acid metabolism nih.gov |

| Isovalerylglycine | Isovaleryl-CoA | Isovaleric acidemia nih.gov |

| Propionylglycine | Propionyl-CoA | Propionic acidemia |

| Butyrylglycine | Butyryl-CoA | Short-chain acyl-CoA dehydrogenase deficiency mdpi.com |

| Hexanoylglycine | Hexanoyl-CoA | Medium-chain fatty acid metabolism frontiersin.org |

| Suberylglycine | Suberyl-CoA | Medium-chain acyl-CoA dehydrogenase deficiency mdpi.com |

Theoretical Links to Primary Bile Acid Metabolism

While direct enzymatic links between this compound and primary bile acid metabolism are not explicitly detailed in the provided context, theoretical connections can be inferred through their shared reliance on mitochondrial metabolism and detoxification pathways. Primary bile acids, such as cholic acid and chenodeoxycholic acid, are synthesized from cholesterol in the liver. biorxiv.orgimrpress.com This process also involves mitochondrial enzymes. imrpress.com

A key intersection lies in the conjugation step. Before secretion, primary bile acids are conjugated with either glycine or taurine (B1682933) in the liver. biorxiv.orgresearchgate.net This conjugation process is analogous to the formation of acylglycines, where an organic acid (a bile acid in this case) is linked to an amino acid to increase its water solubility and facilitate its function and excretion. researchgate.net

The regulation of both bile acid synthesis and fatty acid metabolism is interconnected. For example, the farnesoid X receptor (FXR), a key regulator of bile acid synthesis, also influences lipid and glucose metabolism. frontiersin.org Dysregulation in bile acid metabolism has been linked to broader metabolic diseases that also involve altered lipid metabolism. frontiersin.org Given that this compound formation is a response to perturbations in fatty acid metabolism, it is plausible that conditions affecting bile acid synthesis and signaling could indirectly influence the metabolic state that leads to the production of this compound. However, further research is needed to establish a direct mechanistic link.

Biological Functions and Molecular Mechanisms

Modulation of Inflammatory Responses

Margaroylglycine demonstrates a significant capacity to modulate the body's inflammatory pathways. Its actions are characterized by direct anti-inflammatory effects and a broader regulatory role in the complex processes of inflammation, highlighting its potential as a key endogenous factor in maintaining immune homeostasis.

Anti-Inflammatory Effects

This compound exerts notable anti-inflammatory effects through various molecular mechanisms. Research has shown its ability to inhibit the NF-κB signaling pathway, a central regulator of inflammation. researchgate.net Furthermore, it downregulates the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of pro-inflammatory prostaglandins (B1171923). researchgate.net The compound also modulates the activity of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with known anti-inflammatory properties. researchgate.net

Experimental data have quantified the potent anti-inflammatory capacity of this compound. Studies have demonstrated its ability to achieve approximately 50% reductions in the levels of key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Prostaglandin E2 (PGE2). researchgate.net This significant reduction in inflammatory markers underscores the compound's potential in mitigating inflammatory responses. Some researchers speculate that its anti-inflammatory action may contribute to protective effects in certain conditions, such as in the liver of mice with blood deficiency. tmrjournals.comtmrjournals.com

Regulatory Role in Inflammatory Processes

Beyond its direct anti-inflammatory actions, this compound plays a broader regulatory role in the intricate network of inflammatory processes. nih.gov It has been shown to suppress the polarization of M1 macrophages, which are pro-inflammatory, and helps maintain the homeostasis of T lymphocyte subsets. researchgate.net Additionally, it can attenuate the activity of neutrophils, a type of white blood cell that is a key player in the acute inflammatory response. researchgate.net This multifaceted immunomodulatory capacity highlights its importance in controlling the progression and intensity of inflammation. researchgate.net

Potential as an Endogenous Anti-Inflammatory Factor

The collective evidence strongly suggests that this compound functions as a potential endogenous anti-inflammatory factor within the inflammatory microenvironment. researchgate.net The body produces various substances to counteract inflammation and promote resolution, and this compound appears to be one such molecule. nih.govnih.gov Its ability to modulate multiple inflammatory pathways and cell types positions it as a key player in the body's natural mechanisms for controlling inflammation and restoring tissue balance. researchgate.net

Cellular and Tissue-Level Protective Mechanisms

This compound's influence extends to providing protective effects at the cellular and tissue levels, particularly in the context of inflammation and tissue damage.

Preservation of Endothelial Barrier Integrity

The endothelium forms a critical barrier between the bloodstream and surrounding tissues, and its integrity is often compromised during inflammation. nih.govmdpi.com this compound has been shown to exert tissue-protective effects by helping to preserve the integrity of this endothelial barrier. researchgate.net By maintaining the tightness of the connections between endothelial cells, it helps to prevent the leakage of fluid and inflammatory cells into tissues, thereby mitigating tissue damage and swelling. researchgate.net

Inhibition of Fibroblast Activation

In response to tissue injury and chronic inflammation, fibroblasts can become activated, leading to the excessive deposition of extracellular matrix and the development of fibrosis. researchgate.netnih.gov this compound has been identified to have a protective effect by inhibiting the activation of these fibroblasts. researchgate.net This action helps to prevent the pathological tissue remodeling and scarring that can occur in chronic inflammatory conditions. researchgate.net

Mitigation of Epithelial Inflammatory Responses

The epithelium serves as a primary barrier against pathogens and environmental insults. nih.gov Its cells are not just a physical shield but are also active participants in the immune system, capable of initiating and modulating inflammatory responses. nih.govfrontiersin.org When epithelial cells detect pathogens, they can release a variety of signaling molecules, including cytokines and chemokines, which recruit immune cells to the site of infection or injury. nih.govfrontiersin.org This inflammatory response is crucial for clearing infections, but if not properly regulated, it can lead to tissue damage. mdpi.com

Some studies suggest that certain acylglycines possess anti-inflammatory properties. tmrjournals.com While direct research on this compound's effect on epithelial inflammation is limited, its classification as an acylglycine suggests it may have similar functions. tmrjournals.com The anti-inflammatory effects of related compounds often involve the modulation of key signaling pathways that control the production of inflammatory mediators. nih.govmdpi.com For instance, some compounds can suppress the production of pro-inflammatory cytokines like TNF-α and interleukins, thereby dampening the inflammatory cascade. mdpi.com

Speculated Hepatic Protective Effects (e.g., in mouse models)

The liver is a central organ in metabolism and detoxification. In various models of liver injury, such as those induced by toxins or metabolic dysfunction, inflammation and oxidative stress are key drivers of damage. nih.govmdpi.com Animal models are frequently used to study the mechanisms of liver disease and to evaluate the potential of therapeutic agents. frontiersin.org

In a study using a mouse model of blood deficiency, which can lead to liver injury, the levels of this compound were found to be decreased. tmrjournals.com Treatment with an aqueous extract of Gei Herba (AEG), a traditional medicinal plant, was observed to increase the levels of this compound in the liver, which correlated with a protective effect against liver damage. tmrjournals.comtmrjournals.com The researchers speculated that this compound might contribute to this protective effect through its potential anti-inflammatory actions. tmrjournals.com The study noted that the AEG treatment also modulated other metabolites and pathways, including those involved in primary bile acid biosynthesis, which are known to have anti-inflammatory and metabolic regulatory roles. tmrjournals.comtmrjournals.com

Table 1: Changes in this compound Levels in a Mouse Model of Blood Deficiency-Induced Liver Injury

| Group | Relative this compound Level in Liver | Observation |

|---|---|---|

| Control | Normal | Baseline level in healthy mice. |

| Blood Deficiency (BD) Model | Decreased | Indicates a perturbation in fatty acid metabolism associated with liver injury. tmrjournals.com |

Role in Stress Response and Homeostasis

Differential Abundance under Environmental Stress (e.g., heavy metal exposure in plants)

Plants, being stationary organisms, have developed intricate mechanisms to cope with various environmental stresses, including the presence of heavy metals in the soil. numberanalytics.comnih.gov Heavy metal toxicity can induce oxidative stress, damage cellular components, and impair physiological processes such as photosynthesis and growth. numberanalytics.comresearchgate.net Plants respond to this stress by activating defense mechanisms, which include the production of various metabolites that can help in detoxification and stress mitigation. annalsofplantsciences.com

While direct evidence for the role of this compound in the plant response to heavy metal stress is not available, the general response of plants to such stress involves significant changes in their metabolome. The production of specific amino acid conjugates and fatty acid derivatives can be part of a strategy to chelate and sequester toxic metal ions or to repair cellular damage. annalsofplantsciences.com The differential abundance of various metabolites under stress conditions is a key area of research for understanding plant tolerance mechanisms. nih.gov

Contribution to Immune Homeostasis Regulation

Immune homeostasis is the state of balance in the immune system, where it can effectively respond to pathogens and other threats without causing excessive inflammation or autoimmunity. mdpi.comosaka-u.ac.jpnih.gov This delicate balance is maintained by a complex network of cells, signaling molecules, and regulatory pathways. nih.gov

As an acylglycine, this compound is part of a class of molecules that have been linked to anti-inflammatory activities. tmrjournals.com By potentially mitigating inflammatory responses, such compounds can contribute to the maintenance of immune homeostasis. The regulation of inflammatory mediators is a key aspect of preventing the immune system from overreacting and causing damage to the host's own tissues. mdpi.com The speculative anti-inflammatory role of this compound, as suggested in the context of liver protection, would align with a broader function in helping to regulate and maintain a balanced immune state. tmrjournals.com

Interactions with Microbial Metabolisms

Relationship with Gut Microbiota-Dependent Metabolic Processes

The gut microbiota plays a crucial role in host metabolism and health by breaking down dietary components that are otherwise indigestible and producing a vast array of metabolites. hku.hknih.gov These microbial metabolites can enter the host's circulation and influence various physiological processes, including energy metabolism, immune function, and even the metabolism of other compounds. frontiersin.orgmicroba.com

Influence on Host-Microbiota Metabolic Crosstalk

The interaction between the host and the trillions of microbes residing in the gastrointestinal tract, known as the gut microbiota, is a dynamic and bidirectional relationship crucial for maintaining physiological homeostasis. mdpi.comnih.gov This intricate communication network, often referred to as metabolic crosstalk, relies heavily on the production of a diverse array of chemical messengers by the gut microbiota. frontiersin.orgfrontiersin.org These microbial metabolites can influence host metabolism, immune function, and neuro-immunoendocrine regulation. frontiersin.orgnih.govmdpi.com While direct research on the specific role of this compound in this crosstalk is not extensively documented, an understanding of its constituent parts and related molecular classes provides a framework for its potential influence.

This compound belongs to the family of N-acyl amino acids (NA-AAs), which are lipids composed of a fatty acid linked to an amino acid. nih.gov The biological functions of NA-AAs are an area of growing interest. The gut microbiota is known to metabolize dietary components, including lipids and amino acids, to produce a wide range of bioactive metabolites that signal to the host. nih.govresearchgate.net

The gut microbiome plays a significant role in metabolizing complex carbohydrates and proteins, leading to the production of numerous metabolic products that facilitate communication between the gut epithelium and immune cells. mdpi.com Key metabolites include short-chain fatty acids (SCFAs), secondary bile acids, and derivatives of amino acids like tryptophan. frontiersin.org These molecules can act locally within the gut or enter systemic circulation to affect distant organs, participating in complex signaling pathways like the gut-brain axis. frontiersin.orgfrontiersin.org

Detailed Research Findings

While specific studies detailing the interaction of this compound with the gut microbiota are limited, the general principles of how related molecules are involved in host-microbiota crosstalk are well-established. The microbiota extensively metabolizes fatty acids and amino acids, the two components of this compound.

Fatty Acid Metabolism: The gut microbiota ferments dietary fibers to produce SCFAs such as acetate (B1210297), propionate, and butyrate. ucc.ie These SCFAs are vital energy sources for colonocytes and act as signaling molecules by binding to host cell receptors like G protein-coupled receptors (GPCRs), influencing gut barrier integrity, immune cell function, and host metabolism. mdpi.comucc.ie

Amino Acid Metabolism: Gut microbes can metabolize amino acids to produce various compounds, including neurotransmitters and other neuroactive molecules that can influence the central nervous system. mdpi.com Glycine (B1666218), a component of this compound, is itself an inhibitory neurotransmitter in the central nervous system. wikipedia.orgwikipedia.org The gut microbiota can influence the levels of neurotransmitters, highlighting a key mechanism of the microbiota-gut-brain axis. mdpi.com

Given that N-acyl amino acids can be synthesized from fatty acids and amino acids, it is plausible that the metabolic activities of the gut microbiota could influence the availability of precursors for this compound synthesis or, conversely, that this compound itself could be a substrate for microbial metabolism.

Interactive Data Tables

The tables below summarize the functions of key microbial metabolites involved in host crosstalk and the known biological roles of the components of this compound.

Table 1: Major Classes of Gut Microbial Metabolites and Their Functions

| Metabolite Class | Examples | Key Functions in Host-Microbiota Crosstalk |

| Short-Chain Fatty Acids (SCFAs) | Butyrate, Propionate, Acetate | Energy source for colonocytes; Regulation of immune function; Maintenance of gut barrier integrity; Influence on host appetite and metabolism. frontiersin.orgucc.ie |

| Secondary Bile Acids | Deoxycholic acid, Lithocholic acid | Regulation of host metabolism via receptors like FXR; Influence on immune cell differentiation and gut homeostasis. frontiersin.org |

| Tryptophan Metabolites | Indole, Tryptamine, Serotonin | Activation of the Aryl Hydrocarbon Receptor (AhR); Modulation of gut barrier function and immune responses; Precursor for neurotransmitter synthesis. frontiersin.orgmdpi.com |

| Vitamins | Vitamin K, Various B vitamins | Essential co-factors for host metabolic processes. mdpi.comresearchgate.net |

Table 2: Biological Significance of this compound's Components

| Component | Chemical Class | Known Biological Functions |

| Margaric Acid (Heptadecanoic Acid) | Saturated Fatty Acid | A C17:0 odd-chain saturated fatty acid found in dairy fat and some fish. Its specific signaling roles are less characterized than SCFAs. |

| Glycine | Amino Acid | A proteinogenic amino acid; Acts as an inhibitory neurotransmitter in the spinal cord and brainstem; Precursor for various important biomolecules, including proteins like collagen. wikipedia.orgwikipedia.orgnih.govlibretexts.org |

Advanced Research Methodologies for Margaroylglycine Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the analysis of Margaroylglycine. This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the identification and quantification of molecules in intricate mixtures. mpi-bremen.de The hyphenation of these two technologies allows for the analysis of a vast number of samples in a short duration. mpi-bremen.de

Ultra-High Performance Liquid Chromatography-Triple Time-of-Flight Mass Spectrometry (UHPLC-TripleTOF MS)

Ultra-High Performance Liquid Chromatography-Triple Time-of-Flight Mass Spectrometry (UHPLC-TripleTOF MS) is a state-of-the-art analytical method employed for the comprehensive analysis of metabolites, including this compound. nih.govnih.gov This technique offers high resolution and mass accuracy, which are crucial for the characterization of intact molecules at low concentrations. lcms.cz In studies of acute intra-abdominal infection (IAI), UHPLC-TripleTOF MS was utilized to analyze serum and urine samples, successfully identifying this compound as one of several potential biomarkers. nih.govnih.govresearchgate.net The system, often comprising a Shimadzu Exion UHPLC and a Sciex TripleTOF MS 5600+, allows for high-resolution mass spectrometry for metabolite detection and characterization. nih.gov The high sensitivity of this method facilitates the analysis of samples with minimal preparation, reducing the risk of sample loss. lcms.cz

A typical chromatographic separation involves a gradient elution program with a total run time of around 20 minutes. nih.govresearchgate.net This allows for the effective separation of a wide range of metabolites before their introduction into the mass spectrometer. nih.govresearchgate.net The TripleTOF analyzer's capacity for high-speed data acquisition makes it exceptionally well-suited for coupling with the fast separation speeds of UHPLC. nih.gov

High-Performance Liquid Chromatography Coupled to Time-of-Flight or Orbitrap Mass Spectrometers

High-Performance Liquid Chromatography (HPLC) coupled with either Time-of-Flight (TOF) or Orbitrap mass spectrometers are also powerful configurations for metabolomic studies involving this compound. nih.govthermofisher.com

Time-of-Flight (TOF) Mass Spectrometry: HPLC-TOF-MS is a high-mass-range technique that is compatible with rapid data acquisition rates, making it highly suitable for coupling with HPLC. nih.gov This combination allows for the separation and detection of compounds like peptides and can provide molecular weight information. nih.gov Quadrupole Time-of-Flight (QTOF) mass spectrometry, a variation of this technique, offers high-throughput analysis and provides accurate mass numbers for both molecular and daughter ions, which is highly beneficial for biomarker identification. mdpi.com

Orbitrap Mass Spectrometry: Orbitrap mass spectrometers are known for their high resolution and mass accuracy (sub-1 ppm), which helps to overcome issues like false-positive results. nih.govthermofisher.comresearchgate.net When coupled with UHPLC, instruments like the Orbitrap Exploris 120 or the Q Exactive Plus can deliver consistent and accurate data for both targeted and untargeted analyses of a wide array of compounds in complex matrices. thermofisher.comthermofisher.comcreative-proteomics.com This technology allows for the collection of full-scan spectra, providing deeper insight into the sample's composition and enabling retrospective data analysis. researchgate.net

Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Feature | UHPLC-TripleTOF MS | HPLC-TOF MS | HPLC-Orbitrap MS |

|---|---|---|---|

| Primary Advantage | High resolution and mass accuracy for low concentration analytes. lcms.cz | Rapid data acquisition and high mass range. nih.gov | Exceptional resolution and mass accuracy, reducing false positives. nih.govresearchgate.net |

| Common Application | Comprehensive metabolite profiling and biomarker discovery. nih.govnih.gov | Separation and detection of peptides and molecular weight determination. nih.gov | Targeted and untargeted analysis in complex matrices like food and feed. thermofisher.com |

| Resolution | High | Low to High (depending on the specific instrument) chromatographyonline.com | Up to 1,000,000 FWHM thermofisher.com |

| Mass Accuracy | High lcms.cz | Good, suitable for biomarker identification. mdpi.com | Sub-1 ppm thermofisher.com |

Sample Preparation Techniques for Biological Specimens (e.g., serum, urine, liver homogenates)

The preparation of biological samples is a critical step to ensure the quality and reliability of LC-MS analysis. The primary goal is to preserve the biological specimen in its natural state while removing interfering substances. srce.hr

For metabolomic studies involving serum and urine, a common procedure involves protein precipitation followed by centrifugation. nih.gov For instance, in the analysis of serum for IAI biomarkers, a volume of serum is mixed with a larger volume of a solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins. nih.gov The mixture is then vortexed and centrifuged at a high speed and low temperature (e.g., 4°C) to separate the supernatant containing the metabolites from the protein pellet. nih.gov The supernatant is then collected for UHPLC-TripleTOF MS analysis. nih.gov

General sample preparation for biological tissues often involves fixation, dehydration, and embedding, though these steps can sometimes be omitted for certain types of mass spectrometry analysis. srce.hrox.ac.uk Chemical fixation using agents like glutaraldehyde (B144438) helps to preserve the ultrastructure of the tissue. srce.hr However, for techniques where antigenicity is important, cryofixation by rapid freezing is often preferred as it immobilizes the sample physically. nih.gov For liquid-based samples, techniques like solid-phase microextraction (SPME) can be used for preconcentration of analytes. unh.edu

Electrospray Ionization Modes (Positive and Negative)

Electrospray ionization (ESI) is a soft ionization technique that is widely used in LC-MS to generate ions from macromolecules in solution without significant fragmentation. creative-proteomics.comlibretexts.org The process involves creating charged droplets from the sample solution, which then evaporate to produce gas-phase ions that can be analyzed by the mass spectrometer. creative-proteomics.comresearchgate.net

ESI can be operated in two modes:

Positive Ion Mode: In this mode, a positive voltage is applied to the capillary, leading to the formation of positively charged ions, typically through the addition of a proton ([M+H]+) or other cations. researchgate.net

Negative Ion Mode: Conversely, a negative voltage is applied, resulting in the formation of negatively charged ions, usually by the loss of a proton ([M-H]-). creative-proteomics.com

The choice of ionization mode depends on the chemical nature of the analyte. For the analysis of this compound and other metabolites in studies like IAI diagnosis, both positive and negative ionization modes are often employed to achieve comprehensive metabolite detection and characterization. nih.govresearchgate.net This dual-mode approach allows for the ionization of a wider range of compounds present in the biological sample. creative-proteomics.com

Metabolomics Approaches

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. This approach is instrumental in understanding the metabolic pathways affected by diseases or other physiological conditions.

Untargeted Metabolomics for Comprehensive Profiling

Untargeted metabolomics is a hypothesis-generating approach that seeks to analyze as many metabolites as possible in a sample to identify those that are significantly altered between different conditions. biorxiv.orgnih.govnih.gov This method is particularly valuable for discovering novel biomarkers and gaining a broad understanding of metabolic dysregulation. nih.govnih.gov

In the context of this compound, untargeted metabolomics using UHPLC-TripleTOF MS has been successfully applied to serum and urine samples to identify potential biomarkers for acute intra-abdominal infection. nih.govnih.govresearchgate.net This approach involves profiling all detectable metabolites and then using statistical methods to pinpoint those that show significant differences between patient and control groups. nih.gov In one such study, this compound was identified as one of eleven differential metabolites in serum and urine that could distinguish between healthy individuals and those with IAI. nih.govresearchgate.net

The workflow for untargeted metabolomics typically involves:

Sample analysis by LC-MS to generate a global metabolic profile. biorxiv.org

Data processing to detect and align metabolic features across samples. nih.gov

Statistical analysis (e.g., t-tests, principal component analysis) to identify differentially expressed metabolites. nih.gov

Metabolite identification by comparing the accurate mass and fragmentation patterns to databases like the Human Metabolome Database (HMDB). nih.gov

Untargeted metabolomics has proven to be a powerful tool, revealing that this compound is associated with the Fatty Acid Biosynthesis pathway, which was found to be altered in IAI patients. nih.govresearchgate.net

Targeted Metabolomics for Specific Quantification

Targeted metabolomics is a quantitative approach focused on measuring a predefined and specific group of metabolites. mdpi.com This methodology offers high sensitivity and selectivity, making it ideal for the precise quantification of low-abundance compounds like this compound in complex biological matrices. creative-proteomics.com The core principle of targeted analysis is the use of authentic chemical standards to create calibration curves, which allow for the determination of the absolute concentration of the target analyte. mdpi.comcreative-proteomics.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical platform for targeted metabolomics. nih.govmdpi.com This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. nih.gov In a typical LC-MS/MS workflow for this compound quantification, a stable isotope-labeled internal standard would be introduced into the sample to account for variations during sample preparation and analysis. creative-proteomics.com The sample is then subjected to chromatographic separation, often using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) to resolve this compound from other matrix components. mdpi.comnih.gov

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. creative-proteomics.commdpi.com This involves selecting the specific precursor ion for this compound and a characteristic fragment ion produced upon collision-induced dissociation. Monitoring this specific transition provides a high degree of specificity, minimizing interference and enabling accurate quantification even at very low levels. nih.gov

Table 1: Illustrative Research Findings from Targeted Metabolomics of this compound

| Study Context | Biological Matrix | Analytical Method | Key Finding Related to this compound | Citation |

|---|---|---|---|---|

| Investigation of blood deficiency models in mice | Liver Tissue | LC-MS based Metabolomics | The level of this compound was significantly reduced in the blood deficiency model group compared to the control group. Treatment with an aqueous extract of Gei Herba was shown to increase the level of this compound, suggesting it may be a potential functional metabolite involved in the treatment's protective effect. | scikit-learn.org |

Isotopic Tracer Analysis for Metabolic Flux Determination

To understand the dynamics of this compound metabolism—that is, the rates of its synthesis and degradation—researchers employ metabolic flux analysis (MFA) using stable isotope tracers. creative-proteomics.comnih.gov This powerful technique provides a quantitative view of the flow of atoms through metabolic pathways, offering insights that cannot be obtained from static concentration measurements alone. nih.govresearchgate.net

The methodology involves introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), into a biological system (e.g., cell culture or an in vivo model). mdpi.comnih.gov For this compound, which is composed of a heptadecanoic acid (margaric acid) moiety and a glycine (B1666218) moiety, a relevant tracer could be ¹³C-labeled glucose, ¹³C-labeled fatty acids, or ¹⁵N-labeled glycine. As the labeled substrate is metabolized, the isotopes are incorporated into various downstream metabolites, including this compound.

By measuring the mass distribution of these isotopologues (molecules that differ only in their isotopic composition) over time using mass spectrometry, researchers can deduce the pathways involved in the synthesis of this compound and calculate the rate of its production and turnover. nih.govresearchgate.net This analysis can reveal:

The precursor molecules used for the synthesis of its fatty acid and amino acid components.

The relative activity of different biosynthetic pathways contributing to its formation. nih.gov

The rate at which this compound is catabolized or incorporated into other cellular processes.

This approach provides a dynamic picture of how this compound metabolism is regulated and how it adapts to different physiological or pathological conditions. creative-proteomics.com

Bioinformatic and Statistical Analysis

Metabolomics studies, whether targeted or untargeted, generate large and complex datasets that require advanced bioinformatic and statistical methods for data interpretation. nih.govwikipedia.org Multivariate analysis techniques are essential for identifying patterns, discerning differences between experimental groups, and highlighting metabolites like this compound that are significant in a given biological context. ibm.com

Principal Component Analysis (PCA) for Data Visualization and Group Separation

Principal Component Analysis (PCA) is an unsupervised multivariate statistical method used for dimensionality reduction and exploratory data analysis. mdpi.comnih.gov It transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components, while retaining most of the variation present in the original data. nih.gov

In the context of this compound research, PCA is applied to the metabolomic dataset where each sample is represented by its metabolic profile. The primary applications of PCA include:

Data Visualization: PCA reduces the high-dimensional data (with hundreds or thousands of metabolites) into two or three principal components, which can be plotted to visualize the relationships between samples.

Group Separation: In a PCA scores plot, samples with similar metabolic profiles cluster together. This allows for a visual assessment of whether different experimental groups (e.g., control vs. treated, healthy vs. disease) are metabolically distinct.

Outlier Detection: Samples that lie far from the main clusters can be identified as potential outliers, warranting further investigation.

A study investigating a mouse model of blood deficiency used PCA to analyze the metabolic fingerprints of liver tissue, demonstrating clear differences between the model and control groups, a study in which this compound was identified as a metabolite of interest. scikit-learn.org

Partial Least Squares Discriminant Analysis (PLS-DA)

Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised multivariate analysis technique used to model the relationship between a set of predictor variables (metabolite data) and a response variable (pre-defined class membership). mdpi.comnih.gov Unlike the unsupervised PCA, PLS-DA is specifically designed to maximize the separation between known groups of samples. mdpi.com

The key functions of PLS-DA in this compound research are:

Discrimination: To determine if there is a statistically significant metabolic difference between predefined groups.

Biomarker Identification: PLS-DA models identify the variables (metabolites) that are most important for discriminating between the groups. The Variable Importance in Projection (VIP) score is a common metric used to rank metabolites, with a higher VIP score indicating a greater contribution to the model. Metabolites like this compound with high VIP scores are considered potential biomarkers for distinguishing the experimental groups.

In the previously mentioned study on blood deficiency, a PLS-DA model was used to effectively distinguish between control, model, and treatment groups, confirming that the treatment could significantly improve the metabolic profile of the mice. scikit-learn.org This type of analysis is critical for pinpointing metabolites like this compound that are strongly associated with a specific condition or treatment response.

Table 2: Application of Multivariate Analysis in a this compound-Related Study

| Analysis Type | Objective | Outcome in Study | Relevance to this compound | Citation |

|---|---|---|---|---|

| Principal Component Analysis (PCA) | Exploratory analysis to visualize overall differences in metabolic profiles between groups. | Showed clear separation between the metabolic fingerprints of the blood deficiency model group and the control group. | Established that a significant metabolic shift occurred in the condition where this compound levels were altered. | scikit-learn.org |

| Partial Least Squares Discriminant Analysis (PLS-DA) | Supervised analysis to maximize group separation and identify key discriminating metabolites. | Successfully distinguished between control, model, and treatment groups, highlighting the metabolic impact of the intervention. | Would be used to calculate a VIP score for this compound, quantifying its importance in distinguishing the groups and identifying it as a potential biomarker. | scikit-learn.org |

Support Vector Machine (SVM) and SVM-Discriminant Analysis (SVM-DA)

Support Vector Machine (SVM) is a powerful supervised machine learning algorithm used for classification and regression tasks. In metabolomics, SVMs are employed to build predictive models that can classify samples into different categories based on their metabolic profiles. scikit-learn.org The algorithm works by finding an optimal hyperplane that best separates the data points of different classes in a high-dimensional space.

When applied to data including this compound, SVM can be used to:

Build Classification Models: Develop a model that can accurately predict whether a new, unknown sample belongs to a specific group (e.g., disease vs. healthy) based on its metabolic signature, which includes the level of this compound.

Handle Complex Data: SVMs, particularly when using non-linear kernels, can effectively handle complex, non-linear relationships within the data, which are common in biological systems.

Feature Selection: While not its primary function, SVM-based recursive feature elimination can be used to identify a subset of metabolites, potentially including this compound, that are most predictive for the classification task.

SVM-Discriminant Analysis (SVM-DA) is a variant that applies the principles of SVM for discriminant analysis, focusing on identifying the boundary that separates classes. Its strength lies in its effectiveness in high-dimensional spaces, which is characteristic of metabolomics data where the number of metabolites can be much larger than the number of samples. scikit-learn.org

Hierarchical Clustering Analysis

Hierarchical Clustering Analysis (HCA) is an unsupervised learning method used to group similar data points into clusters based on a measure of similarity or distance. The result is typically visualized as a dendrogram (a tree-like diagram) or a heatmap, which illustrates the arrangement of the clusters.

In the analysis of metabolomic data featuring this compound, HCA can be applied in two main ways:

Clustering of Metabolites: Grouping metabolites that show similar patterns of abundance across different samples. If this compound clusters with a group of other metabolites, it may suggest they are part of the same metabolic pathway or are co-regulated. This can provide valuable clues about its biological function and relationships with other metabolic processes.

Pathway Enrichment Analysis (e.g., using MetaboAnalyst, KEGG database)

Pathway enrichment analysis is a powerful bioinformatic method used to identify biological pathways that are significantly impacted within a given set of metabolites. nih.govnih.gov For this compound, this analysis, often performed using tools like MetaboAnalyst which integrates with databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), helps to elucidate its functional relevance in various biological contexts. nih.govtmrjournals.comtmrjournals.com

In metabolomics studies, once differential metabolites are identified between experimental groups, their corresponding KEGG IDs are imported into platforms like MetaboAnalyst. tmrjournals.comtmrjournals.com The platform then performs enrichment analysis to determine which metabolic pathways are over-represented by these differential metabolites. tmrjournals.comtmrjournals.com This is crucial for moving from a list of compounds to a mechanistic understanding of the underlying biology. nih.gov

Several studies have identified this compound as a key metabolite and have used pathway analysis to place it in a broader biological context.

Infection and Inflammation: A study on acute intra-abdominal infections identified this compound as one of eleven potential serum biomarkers. The pathway analysis of these biomarkers revealed an association with the Fatty Acid Biosynthesis pathway. nih.gov

Liver Metabolism: In a study investigating liver damage in mice, this compound was identified as one of eight differential metabolites whose levels were significantly decreased in the disease model. tmrjournals.comtmrjournals.com Subsequent treatment that alleviated liver damage also increased this compound levels. tmrjournals.comtmrjournals.com Pathway enrichment analysis of the differential metabolites in this study pointed towards a disorder in primary bile acid biosynthesis. tmrjournals.comtmrjournals.com

Soil and Plant Health: In an analysis of soil metabolomics, this compound was found to be a differentially abundant metabolite in the rhizosphere of Hybrid Pennisetum. mdpi.com The pathway enrichment analysis identified several key metabolic pathways affected, including purine (B94841) metabolism, pyrimidine (B1678525) metabolism, and ABC transporters, highlighting the role of such metabolites in the complex interactions within the soil microbiome under heavy metal stress. mdpi.com

The Human Metabolome Database (HMDB) classifies this compound as an acylglycine, which are typically minor metabolites of fatty acids. hmdb.ca Elevated levels of acylglycines are often observed in individuals with disorders related to fatty acid oxidation. hmdb.ca

The table below summarizes findings from studies where pathway enrichment analysis was applied to metabolomics data including this compound.

| Study Context | Organism/System | Analytical Platform | Key Associated Pathways | Finding for this compound |

| Acute Intra-abdominal Infection nih.gov | Human (Serum) | UHPLC-TripleTOF MS | Fatty Acid Biosynthesis | Identified as a potential biomarker. nih.gov |

| Liver Damage Model tmrjournals.comtmrjournals.com | Mouse (Liver) | LC-MS | Primary Bile Acid Biosynthesis | Level was significantly decreased in the model group and increased after treatment. tmrjournals.comtmrjournals.com |

| Cd-Contaminated Soil Remediation mdpi.com | Soil Microbiome | LC-MS | Purine metabolism, Pyrimidine metabolism, ABC transporters | Identified as a differentially abundant metabolite. mdpi.com |

Correlation Analyses with Biochemical and Physiological Parameters

Correlation analysis is a statistical method used to evaluate the strength and direction of the relationship between two variables. In metabolomics, it is employed to link the abundance of metabolites like this compound with measurable biochemical and physiological parameters, providing insights into their potential biological roles and interactions. wku.eduijpediatrics.com

Research has shown correlations between this compound and specific parameters in different biological and environmental systems.

Correlation with Soil Nutrients: In a study on the remediation of cadmium-contaminated soil, the abundance of this compound in the rhizosphere soil of hybrid Pennisetum was analyzed for correlations with soil physicochemical properties. mdpi.com The results indicated a positive correlation between the abundance of this compound and the level of available potassium in the soil. mdpi.com This suggests a potential role for this metabolite in nutrient dynamics within the soil microbiome.

Association with Pathological States: In a mouse model of acetylphenylhydrazine-induced blood deficiency and associated liver damage, the levels of several metabolites, including this compound, were significantly decreased compared to the control group. tmrjournals.comtmrjournals.com Treatment with an aqueous extract of Gei Herba (AEG) not only ameliorated the liver damage, as evidenced by a reduction in serum aspartate aminotransferase (AST) and inflammatory markers like tumor necrosis factor-alpha (TNF-α), but also significantly increased the levels of this compound. tmrjournals.comtmrjournals.comtmrjournals.com This suggests a correlation between normalized this compound levels and improved liver health indicators.

Potential as a Disease Biomarker: Untargeted metabolomics research focusing on early diagnosis of acute intra-abdominal infection (IAI) identified this compound as one of several potential biomarkers in serum. nih.govresearchgate.net The study used statistical models to differentiate between IAI patients and healthy controls, with this compound contributing to the distinctive metabolic profile of the IAI group. nih.gov

The table below details the observed correlations between this compound and various parameters from different research studies.

| Study Context | Parameter | Type of Correlation | Significance/Observation |

| Cd-Contaminated Soil Remediation mdpi.com | Available Potassium | Positive | The abundance of this compound was positively correlated with the available potassium in the rhizosphere soil. mdpi.com |

| Liver Damage Model tmrjournals.comtmrjournals.comtmrjournals.com | Liver Damage (indicated by increased AST, TNF-α) | Negative Association | This compound levels were decreased in the liver of the damaged group and increased following effective treatment. tmrjournals.comtmrjournals.comtmrjournals.com |

| Acute Intra-abdominal Infection nih.govresearchgate.net | Presence of IAI | Positive Association | This compound was identified as a differential metabolite contributing to the biomarker signature for IAI. nih.govresearchgate.net |

Mechanistic Linkages and Systemic Interactions

Crosstalk with Arachidonic Acid Metabolism

Margaroylglycine, as an acylglycine and a metabolite derived from fatty acids, exhibits significant crosstalk with the arachidonic acid (AA) metabolism pathway. wikipedia.orglipidmaps.orgciteab.com Arachidonic acid, an n-6 essential fatty acid, is a crucial component of cell membrane phospholipids (B1166683) and serves as a direct precursor to a wide array of bioactive lipid metabolites known as eicosanoids. researchgate.netnih.govnih.gov These eicosanoids, including prostaglandins (B1171923), leukotrienes, and thromboxanes, are generated through enzymatic pathways such as the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. researchgate.netnih.govnih.govuni.lufishersci.ca Many of these eicosanoids are recognized as potent pro-inflammatory mediators that contribute to oxidative stress and stimulate immune responses. nih.govuni.lu

Research indicates that this compound exerts anti-inflammatory effects by influencing this critical pathway. Specifically, it has been shown to inhibit the expression of Cyclooxygenase-2 (COX-2), an inducible enzyme responsible for producing pro-inflammatory prostaglandins during inflammation. uni.lufishersci.ca Experimental findings demonstrate that this compound can significantly reduce the levels of key pro-inflammatory mediators, including Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).

Table 1: Reduction of Proinflammatory Mediators by this compound

| Proinflammatory Mediator | Approximate Reduction | Reference |

| Tumor Necrosis Factor-alpha (TNF-α) | 50% | |

| Interleukin-6 (IL-6) | 50% | |

| Prostaglandin E2 (PGE2) | 50% |

Relationship with Catecholamine Biosynthesis Pathway

In metabolomics studies, this compound has been identified as a urinary biomarker associated with the catecholamine biosynthesis pathway. This association was observed in the context of acute intra-abdominal infection (IAI), where specific urinary biomarkers were linked to this pathway. The catecholamine biosynthesis pathway involves the sequential activity of enzymes such as tyrosine hydroxylase, aromatic L-amino acid decarboxylase, dopamine (B1211576) β-hydroxylase, and phenylethanolamine-N-methyltransferase, leading to the production of dopamine, norepinephrine, and epinephrine. While the identification of this compound as a biomarker suggests an intriguing relationship with this pathway, the precise mechanistic details of how this compound influences or interacts with catecholamine biosynthesis require further investigation.

Influence on Signalling Pathways (e.g., NF-κB, PPARγ)

This compound plays a significant regulatory role in inflammatory responses through its influence on crucial intracellular signaling pathways, notably Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). NF-κB is a central regulator of pro-inflammatory gene expression, controlling numerous genes involved in inflammatory and immune responses. Conversely, PPARγ, a nuclear receptor, is well-known for its role in lipid metabolism and adipocyte differentiation, but it also plays a critical role in immune response regulation, particularly in inflammation control.

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway and modulating PPARγ activity. Activated PPARγ can inhibit the transcriptional activity of pro-inflammatory transcription factors like NF-κB through both direct and indirect mechanisms. This inhibitory effect of PPARγ activation on NF-κB leads to the repression of pro-inflammatory cytokine genes and the downregulation of cyclooxygenase-2 (COX-2) expression, thereby reducing the production of prostaglandins. The observed reduction in TNF-α, IL-6, and PGE2 levels by this compound aligns with its modulatory effects on these signaling pathways.

Interdependence with Immune Cell Function Modulators

The anti-inflammatory properties of this compound are closely linked to its interdependence with various immune cell function modulators. As an acylglycine, this compound belongs to a family of compounds that have demonstrated anti-inflammatory and analgesic activities. lipidmaps.orgciteab.com Other members of the acylglycine family, such as N-arachidonoylglycine, have been shown to decrease the migration of inflammatory leukocytes, thereby reducing inflammation. lipidmaps.orgciteab.com Similarly, dimethylglyoxal glycine (B1666218), another acylglycine, contributes to anti-inflammatory effects by inhibiting the activity of inflammatory factors. lipidmaps.orgciteab.com

The modulation of PPARγ activity by this compound is particularly relevant to immune cell function. PPARγ is expressed on a variety of immune cells, including monocytes/macrophages, dendritic cells, T and B lymphocytes, and platelets. Activation of PPARγ can shift macrophage polarization towards the anti-inflammatory M2 phenotype, which helps to dampen excessive inflammation and promote tissue repair. Immune cells are known to undergo significant metabolic reprogramming during activation, which not only provides the necessary ATP and biosynthetic precursors but also modulates inflammatory and immune responses. By influencing PPARγ, this compound indirectly contributes to the regulation of these immune cell functions and their metabolic adaptations during inflammatory processes.

Systemic Metabolic Reprogramming in Inflammatory Contexts

This compound, as a fatty acid metabolite, is implicated in systemic metabolic reprogramming, particularly in inflammatory contexts. wikipedia.orglipidmaps.orgciteab.com Metabolic reprogramming refers to the adaptive shifts in cellular metabolism that occur in response to dynamic changes within the microenvironment, such as during inflammation. Immune cells, including macrophages and lymphocytes, undergo substantial metabolic reprogramming upon activation, which is crucial for their function and for modulating inflammatory and immune responses.

Inflammatory conditions can lead to altered metabolic activities and affect a broad range of metabolites, contributing to systemic inflammation and immune dysregulation. Studies involving animal models of liver injury have provided insights into the role of this compound in metabolic regulation during inflammatory states. For instance, in mice with blood deficiency (BD), the level of this compound in the liver was found to be reduced, but it increased following intervention, suggesting its potential as a functional metabolite involved in correcting metabolic imbalances in such inflammatory conditions. citeab.com This highlights this compound's potential involvement in the broader systemic metabolic adaptations that occur in response to inflammation.

Emerging Research Areas and Future Directions

Elucidation of Precise Mechanisms in Inflammatory Regulation

Recent studies have positioned margaroylglycine as a significant regulatory molecule in inflammatory responses. nih.gov At a molecular level, it is understood to exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, downregulation of COX-2 expression, and modulation of PPARγ activity. researchgate.net This is supported by experimental evidence demonstrating its ability to decrease proinflammatory mediators. For instance, studies have shown reductions of approximately 50% in TNF-α, IL-6, and PGE2 levels. researchgate.net The NF-κB pathway is a cornerstone of the inflammatory response, and its inhibition by this compound suggests a powerful mechanism to control inflammation. frontiersin.org However, the precise molecular interactions and the full cascade of signaling events initiated by this compound are yet to be fully elucidated. Future research will likely focus on identifying the specific receptors or binding partners of this compound within inflammatory cells, which is crucial for a complete understanding of its anti-inflammatory actions. Furthermore, investigating the interplay between this compound and other inflammatory signaling pathways will provide a more comprehensive picture of its regulatory role. frontiersin.org

Comprehensive Mapping of this compound's Role in Metabolic Homeostasis

The influence of this compound extends to the intricate network of metabolic homeostasis. It is suggested to play a vital regulatory role in both lipid and glucose metabolism. tmrjournals.com In studies involving mice with liver damage, the levels of this compound were observed to be reduced, but increased after intervention with a protective agent, hinting at its potential role in liver protection through its anti-inflammatory effects. tmrjournals.comtmrjournals.com While a connection to fatty acid biosynthesis has been established, the broader impact of this compound on systemic energy balance remains an area of active investigation. nih.govusp.br Future studies are expected to map the metabolic pathways directly and indirectly influenced by this compound. This includes its effects on fatty acid synthesis and breakdown, glucose uptake and utilization, and its potential interactions with key metabolic hormones. Understanding these connections is critical for determining its role in metabolic health and disease. uga.edu

Characterization of Enzymatic Regulation and Kinetic Parameters

The synthesis and degradation of this compound are controlled by specific enzymes, and understanding their regulation is key to comprehending its biological functions. It is primarily metabolized through amidase-mediated hydrolysis, particularly in renal and intestinal tissues, before being excreted in the urine. nih.gov However, the specific enzymes responsible for its formation (synthesis) and breakdown (hydrolysis), along with their kinetic properties, are not yet fully characterized. Future research will need to focus on identifying and isolating these enzymes. Determining their kinetic parameters, such as Km and Vmax, will be essential for developing models of this compound metabolism. nih.gov This knowledge will be invaluable for understanding how its levels are controlled under different physiological and pathological conditions. gla.ac.uk

Investigation of Cross-Species Metabolic Variations

The metabolic profile of an organism can vary significantly between different species. nih.govmdpi.com While some research has identified this compound in various organisms, including humans and insects, a systematic investigation into the cross-species variations in its metabolism is lacking. usp.brnih.govresearchgate.net Future comparative metabolomics studies will be crucial to understand how the synthesis, degradation, and physiological roles of this compound differ across the animal kingdom. europa.eu This research could reveal evolutionary adaptations in its metabolic pathways and provide insights into its fundamental biological functions. nih.gov Such studies may also highlight animal models that are most relevant for studying its role in human health. nih.gov

Application of Multi-Omics Integration for Systems-Level Understanding

To gain a holistic view of this compound's function, researchers are turning to multi-omics approaches. azolifesciences.comnih.gov This involves integrating data from metabolomics with other "omics" fields such as genomics, transcriptomics, and proteomics. metabolon.commdpi.com By combining these datasets, scientists can build a more complete picture of how genetic variations (genomics) influence gene expression (transcriptomics), which in turn affects protein levels (proteomics) and ultimately the metabolic profile (metabolomics), including the levels of this compound. mdpi.comnih.govfrontiersin.org This integrated approach can help to identify the genetic and regulatory networks that control this compound metabolism and its downstream effects. frontlinegenomics.commixomics.org For example, combining metabolomic and transcriptomic data could reveal how changes in gene expression under certain conditions lead to alterations in this compound levels and its associated biological activities. frontiersin.org

Development of Novel Analytical Standards for Enhanced Quantification

Accurate and reliable quantification of this compound is fundamental for all areas of its research. nih.govnih.gov The development of high-purity analytical standards is crucial for calibrating instruments and validating analytical methods. glycom.comalfa-chemistry.comchiroblock.compacelabs.comhoneywell.com While methods for its detection exist, the creation of certified reference materials will enhance the precision and comparability of data across different laboratories and studies. rsc.org Future efforts will likely focus on the synthesis of high-purity this compound and its isotopically labeled analogues to serve as internal standards in mass spectrometry-based quantification methods. chiroblock.com This will lead to more robust and reproducible measurements, which are essential for clinical and research applications.

Exploration of this compound in Emerging Biological Systems and Environmental Studies

The presence and potential roles of this compound are also being explored in new and diverse biological and environmental contexts. For instance, research has detected this compound in the context of soil microbiology, where its abundance was affected by the inoculation of plant-growth-promoting bacteria in cadmium-contaminated soil. mdpi.com This suggests a potential role for this compound in plant-microbe interactions and the response to environmental stressors. Future studies may investigate its function in various ecosystems and its potential as a biomarker for environmental health. Furthermore, exploring its presence and function in a wider range of organisms could reveal novel biological activities and ecological significance. google.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.